
ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, an ethyl ester group, and a diethylaminoethoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The ethyl ester group can be introduced through esterification reactions, and the diethylaminoethoxy side chain can be added via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diethylaminoethoxy side chain may facilitate binding to specific sites, while the indole core can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the diethylaminoethoxy moiety but lacks the indole core.
3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one: Contains a similar side chain but has a steroid core instead of an indole ring.
Uniqueness
Ethyl 5-(2-(diethylamino)ethoxy)-1H-indole-2-carboxylate is unique due to its combination of an indole core with an ethyl ester and a diethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
ethyl 5-[2-(diethylamino)ethoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-4-19(5-2)9-10-22-14-7-8-15-13(11-14)12-16(18-15)17(20)21-6-3/h7-8,11-12,18H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
XWJNGJWHOWDJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


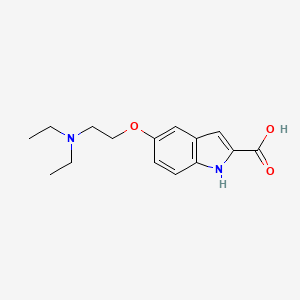
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)

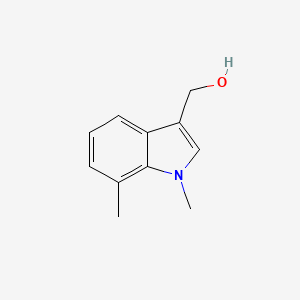
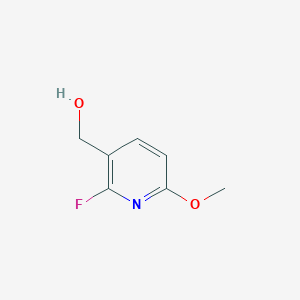

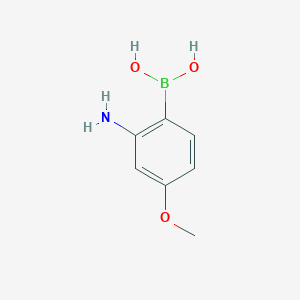
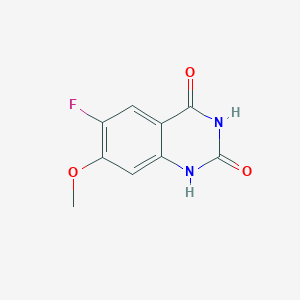
![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)
